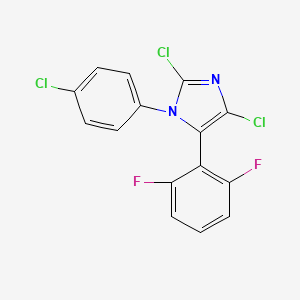![molecular formula C40H39ClN6O B12335149 (E)-(2-butyl-4-chloro-1-((2'-(1-(1,1-diphenyl-2-vinylbut-2-en-1-yl)-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-imidazol-5-yl)methanol](/img/structure/B12335149.png)
(E)-(2-butyl-4-chloro-1-((2'-(1-(1,1-diphenyl-2-vinylbut-2-en-1-yl)-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-imidazol-5-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-(2-butyl-4-chloro-1-((2’-(1-(1,1-diphenyl-2-vinylbut-2-en-1-yl)-1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)-1H-imidazol-5-yl)methanol is a complex organic compound with a unique structure It contains multiple functional groups, including an imidazole ring, a tetrazole ring, and a biphenyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(2-butyl-4-chloro-1-((2’-(1-(1,1-diphenyl-2-vinylbut-2-en-1-yl)-1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)-1H-imidazol-5-yl)methanol typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Tetrazole Ring: The tetrazole ring can be introduced via the cycloaddition reaction of an azide with a nitrile.
Formation of the Biphenyl Moiety: The biphenyl structure can be synthesized through a Suzuki coupling reaction, which involves the cross-coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst.
Final Assembly: The final compound is assembled through a series of condensation and substitution reactions, where the various functional groups are introduced and connected.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the imidazole or tetrazole rings, potentially leading to ring-opening or hydrogenation.
Substitution: The chloro group in the compound can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiols, or amines under basic conditions.
Major Products
Oxidation: Aldehydes or carboxylic acids.
Reduction: Reduced or hydrogenated derivatives of the imidazole or tetrazole rings.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Biology and Medicine
Drug Development: The compound’s structure suggests potential as a pharmacophore in the design of new drugs, particularly those targeting enzymes or receptors in the body.
Biological Probes: It can be used as a probe to study biological processes, such as enzyme activity or receptor binding.
Industry
Polymer Science: The compound can be used as a monomer or cross-linking agent in the synthesis of polymers with specific properties.
Electronics: Its electronic properties make it a candidate for use in organic electronic devices, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
作用機序
The mechanism of action of (E)-(2-butyl-4-chloro-1-((2’-(1-(1,1-diphenyl-2-vinylbut-2-en-1-yl)-1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)-1H-imidazol-5-yl)methanol depends on its specific application. In drug development, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would depend on the specific biological context in which the compound is used.
類似化合物との比較
Similar Compounds
- **(E)-2-butyl-4-chloro-1-((2’-(1-(1,1-diphenyl-2-vinylbut-2-en-1-yl)-1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)-1H-imidazol-5-yl)methanol
- **(E)-2-butyl-4-chloro-1-((2’-(1-(1,1-diphenyl-2-vinylbut-2-en-1-yl)-1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)-1H-imidazol-5-yl)methanol
Uniqueness
The uniqueness of (E)-(2-butyl-4-chloro-1-((2’-(1-(1,1-diphenyl-2-vinylbut-2-en-1-yl)-1H-tetrazol-5-yl)-[1,1’-biphenyl]-4-yl)methyl)-1H-imidazol-5-yl)methanol lies in its complex structure, which combines multiple functional groups and rings
特性
分子式 |
C40H39ClN6O |
|---|---|
分子量 |
655.2 g/mol |
IUPAC名 |
[2-butyl-5-chloro-3-[[4-[2-[1-[(E)-2-ethenyl-1,1-diphenylbut-2-enyl]tetrazol-5-yl]phenyl]phenyl]methyl]imidazol-4-yl]methanol |
InChI |
InChI=1S/C40H39ClN6O/c1-4-7-22-37-42-38(41)36(28-48)46(37)27-29-23-25-30(26-24-29)34-20-14-15-21-35(34)39-43-44-45-47(39)40(31(5-2)6-3,32-16-10-8-11-17-32)33-18-12-9-13-19-33/h5-6,8-21,23-26,48H,2,4,7,22,27-28H2,1,3H3/b31-6+ |
InChIキー |
WOYVACLHVBQVKA-JDMSZQGBSA-N |
異性体SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=NN4C(C5=CC=CC=C5)(C6=CC=CC=C6)/C(=C/C)/C=C)CO)Cl |
正規SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=NN4C(C5=CC=CC=C5)(C6=CC=CC=C6)C(=CC)C=C)CO)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(4AS,8aR)-octahydro-2H-pyrido[4,3-b][1,4]oxazine](/img/structure/B12335070.png)
![Uridine, 5-[[methyl(trifluoroacetyl)amino]methyl]-2-thio-](/img/structure/B12335072.png)

![7-Benzyl-4-chloro-2-(trifluoromethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12335082.png)

![4-Chloro-6-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B12335098.png)





![2-Propenoic acid, 2-amino-3-imidazo[1,2-a]pyridin-3-yl-, ethyl ester, (2Z)-](/img/structure/B12335146.png)
